molecular formula C7H14NP B14397063 1-Aza-5-phosphabicyclo[3.3.1]nonane CAS No. 89377-04-8

1-Aza-5-phosphabicyclo[3.3.1]nonane

Katalognummer: B14397063
CAS-Nummer: 89377-04-8
Molekulargewicht: 143.17 g/mol
InChI-Schlüssel: OATLWSSRGBEAKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aza-5-phosphabicyclo[3.3.1]nonane is a unique bicyclic compound that features both nitrogen and phosphorus atoms within its structure. This compound is known for its stability and versatility, making it a valuable ligand in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aza-5-phosphabicyclo[3.3.1]nonane can be synthesized through a series of steps involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an amine in the presence of a catalyst to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Aza-5-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism by which 1-Aza-5-phosphabicyclo[3.3.1]nonane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Aza-5-phosphabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure, which imparts stability and reactivity. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalysis and industrial applications .

Eigenschaften

CAS-Nummer

89377-04-8

Molekularformel

C7H14NP

Molekulargewicht

143.17 g/mol

IUPAC-Name

1-aza-5-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H14NP/c1-3-8-4-2-6-9(5-1)7-8/h1-7H2

InChI-Schlüssel

OATLWSSRGBEAKR-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCCP(C1)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.